molecular formula C5H6BrF5 B2834701 5-Bromo-1,1,1,2,2-pentafluoropentane CAS No. 1383437-60-2

5-Bromo-1,1,1,2,2-pentafluoropentane

Cat. No. B2834701
M. Wt: 240.999
InChI Key: VGHJIMUCRCZUOV-UHFFFAOYSA-N
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Description

5-Bromo-1,1,1,2,2-pentafluoropentane is an organic compound with the CAS Number: 1383437-60-2 . It has a molecular weight of 241 . The compound is a solid at room temperature and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-1,1,1,2,2-pentafluoropentane . The InChI code for this compound is 1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2 .

Scientific Research Applications

Intramolecular Cyclization and Synthesis

Research has shown that derivatives of bromoacetylenic alcohol, which may share structural similarities with "5-Bromo-1,1,1,2,2-pentafluoropentane," can undergo intramolecular cyclization under mildly basic conditions. This process is significant for the synthesis of cyclic compounds, offering pathways for creating complex organic structures from simpler precursors (Grandjean, Pale, & Chuche, 1992).

Isotopic Analysis

The use of bromine pentafluoride, which is related to the compound , has been developed as a reagent for the quantitative liberation of oxygen from oxides and silicates for isotopic analysis. This method provides consistent and better oxygen yields compared to other techniques, which is critical for accurate isotopic composition analysis in geosciences (Clayton & Mayeda, 1963).

Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines

The synthetic potential of bromo and trifluoromethyl-containing compounds has been leveraged for the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, demonstrating high chemo- and regioselectivity. This showcases the role of such compounds in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Mittersteiner et al., 2019).

Electrosynthesis Applications

Studies on the electrochemical reduction of dihalopentanes, which could include analogs of "5-Bromo-1,1,1,2,2-pentafluoropentane," have demonstrated the formation of cyclopentane and other products via intramolecular cyclization. This insight into electrosynthesis offers potential routes for the environmentally friendly production of cyclic compounds (Pritts & Peters, 1994).

Reactions with Main Group Elements

Research into the reactions of bromobis(pentafluorophenyl)thallium(III) with main group elements, although not directly involving "5-Bromo-1,1,1,2,2-pentafluoropentane," provides insight into the reactivity of bromo- and pentafluorophenyl-containing compounds with a wide range of elements. This has implications for the synthesis of pentafluorophenyl derivatives of these elements, which are of interest in both materials science and organometallic chemistry (Deacon & Parrott, 1970).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-bromo-1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJIMUCRCZUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,1,1,2,2-pentafluoropentane

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